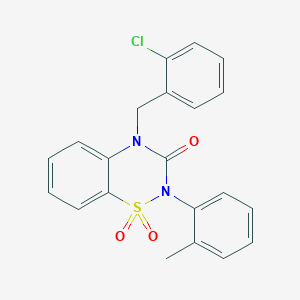

![molecular formula C18H18N2O7 B2426848 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 CAS No. 2169266-67-3](/img/structure/B2426848.png)

5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

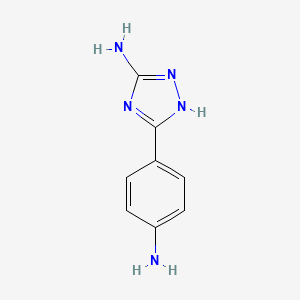

“5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid” is a compound that is related to 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It has a molecular weight of 274.23 . The compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) .

Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .

Physical And Chemical Properties Analysis

科学研究应用

免疫抑制潜力

霉酚酸 (MPA) 衍生物(包括与 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 相似的化合物)的一个重要应用领域是免疫抑制。Barbieri 等人 (2017) 的一项研究合成了混合 MPA 衍生物并评估了它们的免疫抑制能力。他们发现这些化合物,尤其是化合物 3d,在降低促炎细胞因子水平方面有效,并且与 MPA 相比表现出更强的免疫抑制活性,同时细胞毒性和遗传毒性效应降低。这突出了这些化合物在免疫抑制治疗中的潜力,特别是在预防和治疗同种异体移植排斥和自身免疫性疾病方面 (Barbieri 等人,2017)。

抗炎应用

另一个应用领域是抗炎治疗。Nikalje 等人 (2015) 合成了 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 的新型衍生物,并评估了它们的抗炎活性。这些化合物在体外和体内模型中均显示出有希望的结果,表明它们作为有效抗炎剂的潜力 (Nikalje 等人,2015)。

抗癫痫活性

与 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 相关的化合物也因其抗癫痫特性而受到研究。Asadollahi 等人 (2019) 合成了 N-芳基-2-(1,3-二氧代异吲哚-2-基)-3-苯基丙酰胺衍生物,在小鼠中表现出显着的抗癫痫活性。分子对接研究表明与 GABAA 受体的强烈相互作用,表明这些化合物在癫痫治疗中的潜力 (Asadollahi 等人,2019)。

抗菌特性

Patel 和 Dhameliya (2010) 探索了与 5-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-基]氧基戊酸 相关的合成化合物的抗菌和抗真菌活性。他们的结果表明,其中一些化合物表现出有希望的抗菌活性,值得进一步探索作为潜在的抗菌剂 (Patel & Dhameliya,2010)。

安全和危害

未来方向

属性

IUPAC Name |

5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNNTIALPNNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-C4-COOH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)